molecular formula C27H34N2O6 B3110298 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid CAS No. 1793105-27-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

Cat. No.: B3110298
CAS No.: 1793105-27-7
M. Wt: 482.6
InChI Key: JMBKBGOKNZZJQA-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and organic chemistry. Its structure features two orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino moiety and the tert-butoxycarbonyl (Boc) group on the ε-amino side chain of a lysine-derived backbone . The R-configuration at the α-carbon ensures stereochemical integrity, critical for biological activity in peptide-based therapeutics .

Synthesis typically involves sequential protection of lysine derivatives. For instance, methyl esters of Fmoc-Boc-protected lysine are synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt in acetonitrile), achieving high yields (~97%) . Deprotection of the Fmoc group under basic conditions (e.g., piperidine) allows selective modification of the α-amino group while retaining the Boc-protected side chain .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKBGOKNZZJQA-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid, known for its complex structure and potential biological activity, is a compound that has garnered attention in medicinal chemistry. Its unique arrangement of functional groups suggests various pharmacological properties, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C27H34N2O6C_{27}H_{34}N_{2}O_{6}, with a molecular weight of approximately 482.57 g/mol. Its structure features a fluorenyl moiety, which is known for its role in many bioactive compounds, combined with amino acid-like functionalities that may influence its biological interactions.

PropertyValue
Molecular Weight 482.57 g/mol
CAS Number 1793105-27-7
PubChem CID 91758828

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including antimicrobial, anticancer, and potential enzyme inhibition properties. The following sections detail specific areas of activity based on recent studies.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, derivatives of fluorenone have demonstrated significant inhibition against Staphylococcus aureus, Escherichia coli, and others at varying concentrations, suggesting that structural modifications can enhance bioactivity .

Anticancer Activity

The fluorenyl group is associated with anticancer activity in several derivatives. Research has shown that compounds containing similar structures can act as topoisomerase inhibitors, which are crucial in cancer treatment . The introduction of specific side chains has been linked to improved antiproliferative effects in cancer cell lines, indicating that this compound could be a lead compound for developing new anticancer agents .

Enzyme Inhibition

Inhibitory studies have focused on the compound's ability to target specific enzymes involved in critical biological pathways. For example, certain derivatives have been identified as inhibitors of InhA, an enzyme essential for mycobacterial fatty acid biosynthesis, which positions them as potential treatments against Mycobacterium tuberculosis . This highlights the importance of the fluorenyl structure in facilitating enzyme interactions.

Case Studies and Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound and its derivatives:

  • Antimicrobial Testing : A series of fluorenone derivatives were synthesized and tested against multiple bacterial strains. Results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .
  • Antiproliferative Assays : Compounds derived from the fluorenone scaffold were evaluated for their ability to inhibit cancer cell proliferation. Some exhibited IC50 values comparable to established chemotherapeutics .
  • Enzyme Inhibition Studies : Specific derivatives were screened for their inhibitory effects on InhA, revealing promising candidates for further development as anti-tuberculosis agents .

Scientific Research Applications

Peptide Synthesis

Fmoc-MDA is utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be easily removed under mild conditions, allowing for the sequential addition of amino acids to form peptides.

Key Benefits :

  • Stability : The Fmoc group provides stability during the synthesis process.
  • Ease of Removal : The Fmoc group can be removed using base treatment, facilitating further reactions.

Drug Development

The compound is investigated for its potential therapeutic applications, particularly in neuropharmacology. As an analog of aspartic acid, it may influence neurotransmitter systems, particularly those involving NMDA receptors.

Case Study :
Research has shown that derivatives of Fmoc-MDA exhibit varying degrees of affinity for NMDA receptors, suggesting potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. In vitro studies have demonstrated the compound's ability to modulate synaptic plasticity, which is crucial for learning and memory processes.

Bioconjugation Techniques

Fmoc-MDA can be employed in bioconjugation strategies where it serves as a linker or spacer in the design of drug delivery systems. Its functional groups allow for the attachment of various biomolecules, enhancing the specificity and efficacy of therapeutic agents.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison Based on Protecting Groups

Compound Name Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Applications Stability Profile
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid Fmoc (α), Boc (ε) C27H34N2O6 482.57 SPPS, peptide therapeutics Fmoc: Base-labile; Boc: Acid-labile
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid Fmoc (α), Cbz (ε) C29H30N2O6 502.56 Peptide synthesis Fmoc: Base-labile; Cbz: Hydrogenolysis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid Fmoc (α), Boc (ε) C27H34N2O6 482.57 Stereochemical studies Same as R-isomer; enantiomeric activity
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)-amino)hexanoate Fmoc (α), Boc (ε), methyl ester C28H36N2O6 496.60 Intermediate for SPPS Ester hydrolyzes to free acid
  • Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) is removed under acidic conditions (e.g., TFA), while the benzyloxycarbonyl (Cbz) group requires hydrogenolysis (e.g., H2/Pd-C). This makes Boc more suitable for acid-stable peptide assemblies, whereas Cbz is less common in modern SPPS due to compatibility issues .
  • Fmoc Stability : Fmoc deprotection with piperidine (20% in DMF) is mild and avoids side reactions, making it preferable over acid-labile groups like Boc in iterative SPPS .

Stereochemical Variants

The (S)-enantiomer of the target compound (CAS 197632-76-1) shares identical physical properties (MW 482.57, C27H34N2O6) but differs in spatial configuration . Enantiomeric purity is crucial for biological activity; for example, (R)-configured peptides may exhibit higher receptor affinity than (S)-counterparts in therapeutic contexts .

Functional Group Modifications

  • Fluorinated Derivatives: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)-4,4-difluorohexanoic acid (CAS 110990-07-3) incorporates difluoro substituents, enhancing metabolic stability and hydrophobicity for drug design .
  • Triazine-Based Analogs: Compounds like (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)amino)hexanoic acid (from ) replace Boc with triazine moieties, enabling non-peptidic hydrogen bonding in supramolecular assemblies .

Research Findings and Challenges

  • Synthetic Yields : High yields (>97%) are achievable for Fmoc-Boc-protected intermediates using optimized coupling agents (e.g., EDC·HCl/HOBt) .
  • Toxicity Data: Limited ecotoxicological data exist for these compounds, though hazards like H315 (skin irritation) and H319 (eye irritation) are noted for some analogs .
  • Challenges : Enantiomeric separation remains difficult; chiral HPLC or enzymatic resolution is often required to isolate (R)- or (S)-forms .

Q & A

Q. What are the key steps in synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid?

The synthesis typically involves sequential protection of lysine’s ε- and α-amino groups. First, the ε-amino group is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate in a basic aqueous solution. The α-amino group is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group via Fmoc-OSu (succinimidyl ester) in a 1:1 acetone/water mixture with sodium carbonate as a base . The hexanoic acid backbone is maintained, and reactions are monitored by TLC or HPLC. Final purification employs silica gel column chromatography with gradients of ethyl acetate/hexanes .

Q. Why are BOC and Fmoc groups used for amino protection in this compound?

BOC (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) are orthogonal protecting groups. BOC is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), while Fmoc is base-labile (removed with piperidine) and acid-stable. This orthogonality allows selective deprotection during peptide synthesis, enabling precise sequential coupling of amino acids .

Q. What methods are recommended for purifying this compound?

Purification involves silica gel column chromatography with ethyl acetate/hexanes (3:7 to 1:1 gradients) to remove unreacted reagents. For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) is used. Purity is confirmed by NMR (¹H, ¹³C) and mass spectrometry .

Q. What analytical techniques confirm the compound’s structural integrity?

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.75–7.85 (Fmoc aromatic protons), δ 1.40 (BOC tert-butyl group).
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 468.54 for [M+H]⁺) .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile) evaluates purity (>95%) .

Q. What are the storage and handling recommendations?

Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis. Handle in a fume hood with nitrile gloves and lab coats. Avoid exposure to moisture, acids, or bases to preserve protecting group stability .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

  • Activation : Use HBTU/HOBt or DIC/Oxyma Pure in DMF for 30–60 minutes.
  • Molar excess : Employ 3–5 equivalents of the amino acid derivative relative to resin-bound peptide.
  • Double coupling : Repeat coupling steps for sterically hindered residues. Monitor by Kaiser test (ninhydrin) for free amines .

Q. How is racemization prevented during peptide elongation?

  • Low temperature : Conduct couplings at 0–4°C.
  • Additives : Use 1% HOBt or Oxyma to suppress base-induced racemization.
  • Short activation times : Limit pre-activation of the carboxylate to <5 minutes .

Q. How to troubleshoot incomplete Fmoc deprotection?

  • Extended treatment : Increase piperidine concentration (from 20% to 30% in DMF) or reaction time (5 → 10 minutes).
  • Ultrasound assistance : Apply sonication for 2 minutes to enhance swelling of resin and reagent access.
  • Verify resin loading : Ensure ≤0.6 mmol/g substitution to prevent steric hindrance .

Q. How to confirm orthogonal protection integrity post-synthesis?

  • Selective cleavage : Treat with TFA (2% triisopropylsilane) to remove BOC, leaving Fmoc intact. Analyze by HPLC for expected mass shift.
  • MALDI-TOF MS : Compare masses before/after cleavage to verify group retention .

Q. How to handle the compound’s sensitivity to acidic/basic conditions?

  • Avoid prolonged acid exposure : Limit TFA deprotection to 1–2 hours.
  • Neutralization : After BOC removal, neutralize with 5% DIEA in DMF to stabilize the free amine.
  • Stability testing : Conduct accelerated degradation studies (pH 1–13, 25°C) to identify optimal handling windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.